molecular formula C9H11N3O B2516257 N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide CAS No. 1179761-78-4

N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide

Cat. No.: B2516257
CAS No.: 1179761-78-4
M. Wt: 177.207
InChI Key: XNNQKYSETXDXBC-UHFFFAOYSA-N
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Description

N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide ( 1179761-78-4) is a specialized small molecule building block of significant interest in medicinal chemistry and drug discovery. This compound features a reactive acrylamide moiety linked to a 2-methylpyrimidine heterocycle, a structural combination that makes it a valuable intermediate for the synthesis of targeted covalent inhibitors . Research Applications and Value This acrylamide derivative serves as a key precursor in kinase inhibitor development , particularly for targeting oncogenic kinases such as EGFR (Epidermal Growth Factor Receptor) and BTK (Bruton's Tyrosine Kinase) . The compound's acrylamide group enables covalent binding to cysteine residues in the ATP-binding pocket of target kinases, leading to sustained pharmacological activity . Recent studies have explored its potential in developing therapies for non-small cell lung cancer (NSCLC) and other neoplasms, with preclinical models demonstrating significant tumor growth reduction . Structural Features and Specifications • Molecular Formula: C 9 H 11 N 3 O • Molecular Weight: 177.20 g/mol • CAS Registry Number: 1179761-78-4 • MDL Number: MFCD12778351 • SMILES: CC1=NC(CNC(C=C)=O)=CC=N1 Note: This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-3-9(13)11-6-8-4-5-10-7(2)12-8/h3-5H,1,6H2,2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNQKYSETXDXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide typically involves the reaction of 2-methylpyrimidine-4-carbaldehyde with propargylamine under suitable conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and employing continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity .

Comparison with Similar Compounds

N-(2-Arylethyl)-2-methylprop-2-enamides

Key Features :

  • Substituents : Aryl groups (e.g., methoxy- or halogen-substituted benzene) linked via an ethyl chain to the acrylamide nitrogen .
  • Synthesis : High yields (up to 95%) via reactions between N-(2-arylethyl)amines and methacryloyl chloride .
  • Applications : Used as functionalized templates for molecularly imprinted polymers (MIPs) targeting phenethylamines .

Comparison :

  • This substitution may improve selectivity in MIPs or biological targets compared to aryl-based analogs.

Osimertinib (Drug Substance in Tagrisso®)

Key Features :

  • Structure: Complex substituents, including a 4-(1-methylindol-3-yl)pyrimidin-2-ylamino group and methanesulfonate counterion .
  • Molecular Weight : 595.71 g/mol (mesylate salt) .
  • Application: Clinically used as a tyrosine kinase inhibitor for non-small cell lung cancer .

Comparison :

  • The target compound lacks the extended pharmacophoric groups (e.g., indole-pyrimidine) critical for osimertinib’s kinase inhibition.

XCT790

Key Features :

  • Structure: (E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide .
  • Application : Research tool targeting estrogen-related receptor α (ERRα) .

Comparison :

  • XCT790’s trifluoromethyl and cyano groups enhance metabolic stability and electrophilicity.

N-(2-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide

Key Features :

  • Structure: Pyrimidine linked via ethylamino and chlorophenoxy groups .
  • Molecular Weight : 400.9 g/mol .

Comparison :

  • Both compounds incorporate pyrimidine rings, but the target compound’s 2-methylpyrimidin-4-ylmethyl group may reduce steric hindrance compared to the chlorophenoxy substituent in this analog. This difference could influence solubility and binding kinetics.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Findings References
N-[(2-Methylpyrimidin-4-yl)methyl]prop-2-enamide C10H12N3O 190.23 (calculated) 2-Methylpyrimidin-4-ylmethyl Not reported (structural analog data used) N/A
N-(2-Arylethyl)-2-methylprop-2-enamide Varies (e.g., C12H14N2O) ~200–220 Aryl-ethyl MIPs for phenethylamines
Osimertinib (Tagrisso®) C28H33N7O2•CH4O3S 595.71 Indole-pyrimidine, methanesulfonate Anticancer kinase inhibitor
XCT790 C21H14F9N3O2S 591.41 Trifluoromethyl, cyano, thiadiazole ERRα antagonist
N-(2-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide C19H21ClN6O2 400.90 Chlorophenoxy, pyrazole-pyrimidine Not reported (structural analog)

Research Findings and Implications

  • Synthetic Feasibility : The high yields (≥85%) reported for N-(2-arylethyl)-2-methylprop-2-enamides suggest that the target compound could be synthesized efficiently using analogous methods, though pyrimidine-containing reagents may require optimized conditions .
  • Biological Potential: While osimertinib and XCT790 demonstrate therapeutic relevance, the target compound’s pyrimidine group positions it as a candidate for targeting nucleotide-binding proteins or nucleic acids, pending experimental validation .
  • Material Science Applications: Like aryl-substituted analogs, the target compound could serve as a functional monomer in MIPs, leveraging its pyrimidine moiety for selective recognition of nucleobase-containing analytes .

Biological Activity

N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide is a compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include a pyrimidine ring and an amide functional group. These components contribute to its chemical reactivity and biological properties.

The primary mechanism of action for this compound involves enzyme inhibition . The compound has been shown to bind to specific enzymes' active sites, preventing them from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as:

  • Anticancer Activity : By inhibiting enzymes involved in cell proliferation, the compound may suppress cancer cell growth.
  • Antimicrobial Activity : It may also inhibit microbial enzymes, contributing to its potential as an antimicrobial agent.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:

Cell Line IC50 (µM) Effect
A549 (Lung Cancer)15.3Growth inhibition
MCF7 (Breast Cancer)12.7Induction of apoptosis
HeLa (Cervical Cancer)10.5Cell cycle arrest

These results suggest that the compound may serve as a promising candidate for further development in cancer therapy.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are as follows:

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings indicate that the compound could be valuable in developing new antimicrobial agents.

Case Studies

Several studies have investigated the biological activities of this compound:

  • In Vitro Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated the compound's effects on various cancer cell lines, revealing significant growth inhibition and apoptosis induction at low concentrations .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties against multiple bacterial strains, confirming its potential as a broad-spectrum antimicrobial agent.
  • Mechanistic Insights : Research focused on understanding the binding interactions between the compound and target enzymes, elucidating how it inhibits enzyme activity and affects cellular pathways related to cancer progression and microbial resistance .

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